molecular formula C9H12BrN3O3S B11796586 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol

Katalognummer: B11796586
Molekulargewicht: 322.18 g/mol
InChI-Schlüssel: VLATWEDESFPEDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound is known for its unique structure, which includes a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridin-4-ol core. It is primarily used in research and development within the pharmaceutical and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol typically involves multiple steps, starting with the bromination of pyridin-4-ol. The brominated intermediate is then reacted with piperazine and a sulfonylating agent under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-4-ol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-Bromo-5-(piperazin-1-ylsulfonyl)pyridine: Lacks the hydroxyl group present in 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C9H12BrN3O3S

Molekulargewicht

322.18 g/mol

IUPAC-Name

3-bromo-5-piperazin-1-ylsulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(9(7)14)17(15,16)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,14)

InChI-Schlüssel

VLATWEDESFPEDE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.